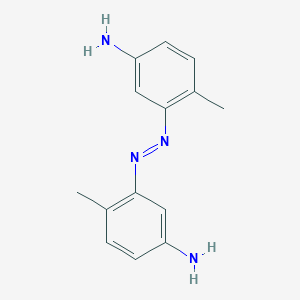
5,5'-Diamino-2,2'-dimethylazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5'-Diamino-2,2'-dimethylazobenzene (DAB) is an azo compound that has been widely used in scientific research as a chromophore and a photosensitizer. DAB is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Wirkmechanismus
The mechanism of action of 5,5'-Diamino-2,2'-dimethylazobenzene as a chromophore and a photosensitizer is based on its ability to absorb light and undergo photoisomerization. When 5,5'-Diamino-2,2'-dimethylazobenzene absorbs light, it undergoes a trans-cis isomerization, which can be used to study the kinetics of chemical reactions and protein folding. When 5,5'-Diamino-2,2'-dimethylazobenzene is used as a photosensitizer in PDT, it is activated by light to produce singlet oxygen, which can cause cell death.
Biochemische Und Physiologische Effekte
5,5'-Diamino-2,2'-dimethylazobenzene has been shown to have biochemical and physiological effects on cells and tissues. 5,5'-Diamino-2,2'-dimethylazobenzene can induce DNA damage and oxidative stress, which can lead to cell death. 5,5'-Diamino-2,2'-dimethylazobenzene can also affect the activity of enzymes and proteins, which can alter cellular metabolism and signaling. 5,5'-Diamino-2,2'-dimethylazobenzene has been shown to have anticancer and antimicrobial activity, which can be attributed to its ability to induce cell death and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
5,5'-Diamino-2,2'-dimethylazobenzene has several advantages and limitations for lab experiments. One advantage is its ability to absorb light in the visible region, which makes it useful for studying the kinetics of chemical reactions and protein folding. Another advantage is its ability to induce cell death and oxidative stress, which makes it useful for studying the mechanisms of action of anticancer and antimicrobial agents. One limitation is its potential toxicity, which can affect the viability of cells and tissues. Another limitation is its sensitivity to light and other environmental factors, which can affect its stability and activity.
Zukünftige Richtungen
There are several future directions for the use of 5,5'-Diamino-2,2'-dimethylazobenzene in scientific research. One direction is the development of new photosensitizers based on 5,5'-Diamino-2,2'-dimethylazobenzene for use in PDT. Another direction is the use of 5,5'-Diamino-2,2'-dimethylazobenzene as a chromophore in new spectroscopic techniques for studying protein dynamics and interactions. Another direction is the development of new synthetic methods for the preparation of 5,5'-Diamino-2,2'-dimethylazobenzene and its derivatives. Finally, the use of 5,5'-Diamino-2,2'-dimethylazobenzene in combination with other agents for the treatment of cancer and other diseases is an area of active research.
Synthesemethoden
5,5'-Diamino-2,2'-dimethylazobenzene can be synthesized through the diazotization of 2,4-dimethylaniline followed by coupling with 2,4-diaminotoluene. The reaction can be carried out in the presence of an acid catalyst such as hydrochloric acid and sodium nitrite. The yield of 5,5'-Diamino-2,2'-dimethylazobenzene can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Wissenschaftliche Forschungsanwendungen
5,5'-Diamino-2,2'-dimethylazobenzene has been widely used in scientific research as a chromophore and a photosensitizer. 5,5'-Diamino-2,2'-dimethylazobenzene can absorb light in the visible region and undergo photoisomerization, which can be used to study the kinetics of chemical reactions and protein folding. 5,5'-Diamino-2,2'-dimethylazobenzene has also been used as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer and other diseases. In PDT, 5,5'-Diamino-2,2'-dimethylazobenzene is activated by light to produce singlet oxygen, which can cause cell death.
Eigenschaften
CAS-Nummer |
138805-29-5 |
|---|---|
Produktname |
5,5'-Diamino-2,2'-dimethylazobenzene |
Molekularformel |
C14H16N4 |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
3-[(5-amino-2-methylphenyl)diazenyl]-4-methylaniline |
InChI |
InChI=1S/C14H16N4/c1-9-3-5-11(15)7-13(9)17-18-14-8-12(16)6-4-10(14)2/h3-8H,15-16H2,1-2H3 |
InChI-Schlüssel |
UHOJIEBXMNJROQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N)N=NC2=C(C=CC(=C2)N)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N)N=NC2=C(C=CC(=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



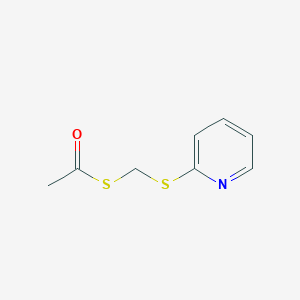
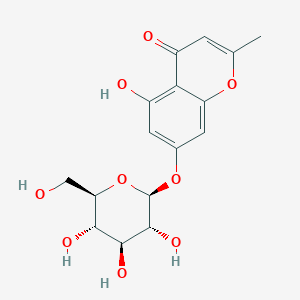
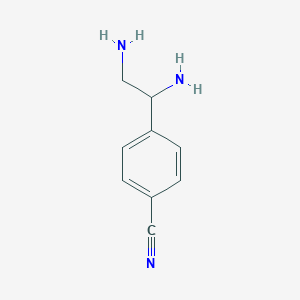
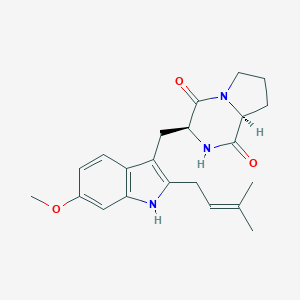
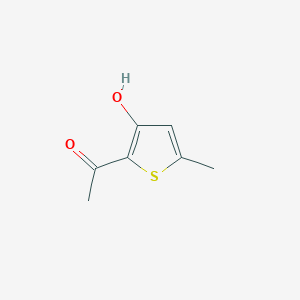
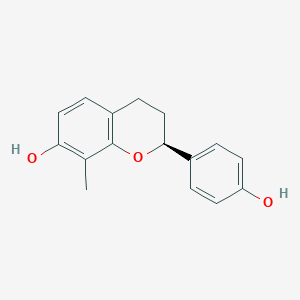

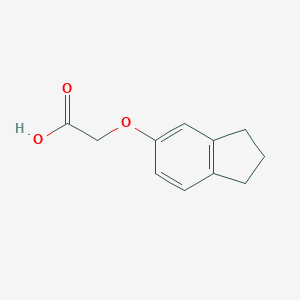
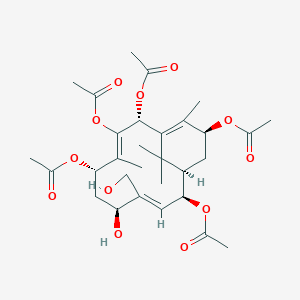
![4-[(1R)-1,2,2-Trimethylcyclopentyl]benzaldehyde](/img/structure/B161248.png)
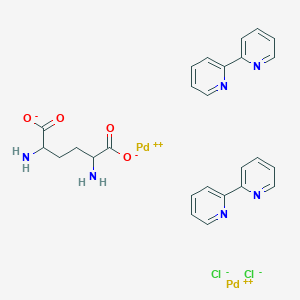
![1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one](/img/structure/B161250.png)
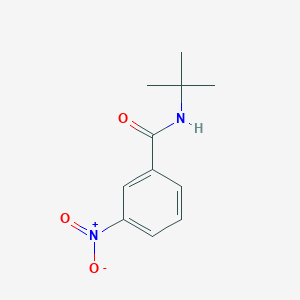
![2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B161253.png)